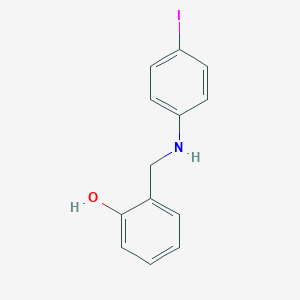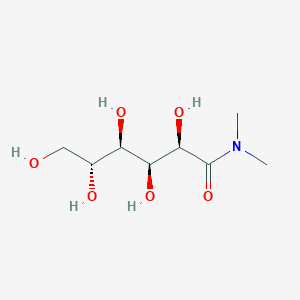
2-(Pyrazin-2-yl)malonaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Pyrazin-2-yl)malonaldehyde and related compounds often involves multicomponent reactions that can lead to a variety of structurally complex molecules. For example, the reaction between pyrazole and malonaldehyde bis(dimethylacetal) yields linked bis(pyrazolyl)methane ligands, which when reacted with silver ions, form complexes with a unique 'quadruple pyrazolyl embrace' supramolecular structure (Reger et al., 2003). Additionally, the one-pot multicomponent condensation reactions involving aromatic aldehydes, malononitrile, and various other reactants have been developed for synthesizing pyrano[2,3-d]pyrimidine derivatives using yttrium oxide as a catalyst, showcasing the versatility in synthetic approaches (Bhagat et al., 2015).
Molecular Structure Analysis
The structural analysis of 2-(Pyrazin-2-yl)malonaldehyde derivatives is crucial in understanding their chemical behavior. For instance, the crystal structure analysis of similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, revealed that molecules are held together by strong C-H⋯O and N-H⋯O intermolecular interactions, forming a two-dimensional network (Nayak et al., 2014).
Chemical Reactions and Properties
2-(Pyrazin-2-yl)malonaldehyde and its derivatives participate in a variety of chemical reactions, leading to diverse molecules. The electrosynthesis of nanoparticles of 2-Amino-4H-pyrans through the reaction of aryl aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbuta-1,3-dione is an example of the chemical versatility of these compounds (Goodarzi & Mirza, 2018).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry of Pyrazole Derivatives
Pyrazole derivatives, related to 2-(Pyrazin-2-yl)malonaldehyde, have gained significant attention in medicinal chemistry due to their extensive biological activities. Research emphasizes the synthesis of pyrazole heterocycles, considering their role as pharmacophores in developing biologically active compounds. Pyrazoles serve as key synthons in organic synthesis and exhibit a wide range of biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis involves condensation followed by cyclization, employing reagents like phosphorus oxychloride and hydrazine to achieve heterocyclic pyrazoles. This methodology provides strategies for annelating different heterocyclic nuclei, extending heterocyclic systems categories, and designing more active biological agents (A. M. Dar & Shamsuzzaman, 2015).
Spin Crossover Active Iron(II) Complexes
2-(Pyrazin-2-yl)malonaldehyde derivatives are crucial in synthesizing iron(II) spin crossover (SCO) active complexes with pyrazole- and pyrazolate-based ligands. These ligands contain pyridine or pyrazine units, contributing to the structural and magnetic properties of the complexes. The synthesis and crystallization methods significantly affect the SCO properties, demonstrating the impact of reaction conditions on the final product. Such studies underline the importance of 2-(Pyrazin-2-yl)malonaldehyde derivatives in developing materials with tailored magnetic properties (J. Olguín & S. Brooker, 2011).
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives, including those related to 2-(Pyrazin-2-yl)malonaldehyde, have been recognized for their diverse pharmacological properties. These derivatives exhibit antibacterial, antifungal, anticancer, and antiviral activities, among others. The review of patents from 2008 to present highlights the increasing interest in pyrazine derivatives as potential active compounds in pharmaceutical research. The diverse biological activities of pyrazine derivatives underscore their significance in developing new and effective clinical compounds (S. Ferreira & C. Kaiser, 2012).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The pot, atom, and step economy (PASE) synthesis of pyrazole derivatives through multicomponent reactions (MCRs) has been a focus in recent pharmaceutical and medicinal chemistry. This approach facilitates the development of biologically active molecules containing the pyrazole moiety, covering antibacterial, anticancer, antifungal, and antioxidant activities. The synthesis of pyrazole derivatives via MCRs reflects the versatility of 2-(Pyrazin-2-yl)malonaldehyde derivatives in generating compounds with significant therapeutic potential (Diana Becerra, R. Abonía & J. Castillo, 2022).
Therapeutic Targets for Neurodegenerative Disorders
Pyrazoline derivatives, structurally related to 2-(Pyrazin-2-yl)malonaldehyde, have been identified as significant in treating neurodegenerative diseases. These compounds exhibit neuroprotective properties and have been explored for their potential in managing Alzheimer's disease, Parkinson's disease, and psychiatric disorders. Their mechanisms involve inhibiting acetylcholine esterase and monoamine oxidase, showcasing the importance of pyrazoline derivatives in developing treatments for neurodegenerative conditions (M. Ahsan et al., 2022).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-(Pyrazin-2-yl)malonaldehyde is the enzyme DprE1 . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
It is suggested that the compound interacts with the active site of the dpre1 enzyme, leading to favorable binding interactions . This interaction could potentially inhibit the function of the enzyme, disrupting the biosynthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound’s action primarily affects the arabinogalactan biosynthesis pathway. By inhibiting the DprE1 enzyme, the production of arabinogalactan is disrupted, which could lead to the weakening of the mycobacterial cell wall
Pharmacokinetics
The study conducted on similar compounds suggests that they have favorable adme properties and drug-like qualities
Result of Action
Given its potential inhibitory effect on the dpre1 enzyme, it could lead to the disruption of the mycobacterial cell wall biosynthesis, potentially impairing cell growth and viability .
Propriétés
IUPAC Name |
2-pyrazin-2-ylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-6(5-11)7-3-8-1-2-9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZSRARKHGBIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371932 | |
| Record name | (Pyrazin-2-yl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazin-2-yl)malonaldehyde | |
CAS RN |
13481-00-0 | |
| Record name | (Pyrazin-2-yl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrazin-2-yl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



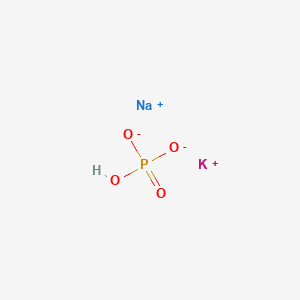


![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
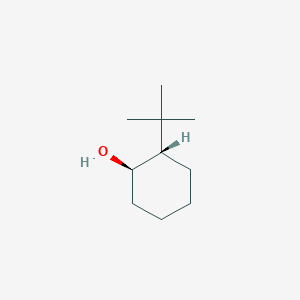

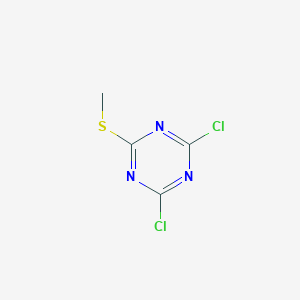

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)


